Bis(pyridine)iodonium tetrafluoroborate (CAS 15656-28-7), universally known as Barluenga's reagent, is a bench-stable, solid-state electrophilic iodinating and oxidizing agent. By delivering a highly reactive iodonium ion (I+) stabilized by pyridine ligands and a non-coordinating tetrafluoroborate counterion, it serves as a premium reagent for complex halogenation workflows . In procurement and process chemistry, it is prioritized for its ability to drive challenging C-H functionalizations, alkyne activations, and stereospecific iododesilylations under exceptionally mild, metal-free conditions. Unlike volatile or corrosive classical iodine sources, Barluenga's reagent offers an optimal balance of high electrophilic power, broad functional group tolerance, and excellent processability, making it a critical raw material for advanced pharmaceutical and fine chemical manufacturing .
Generic substitution with standard electrophilic iodine sources—such as N-iodosuccinimide (NIS), elemental iodine (I2), or iodine monochloride (ICl)—frequently fails in advanced synthetic routes due to insufficient reactivity or severe handling liabilities. Elemental iodine is volatile, prone to sublimation, and typically requires harsh, stoichiometric oxidants to activate electron-deficient substrates, while ICl is a highly corrosive, moisture-sensitive liquid that complicates scale-up and degrades sensitive functional groups [1]. Furthermore, while NIS is a common solid alternative, its lower electrophilic power means it frequently demands expensive transition metal catalysts or light-sensitive silver salt additives to drive reactions to completion. Consequently, substituting Barluenga's reagent with these generic alternatives often leads to stalled reactions, increased byproduct formation, and significantly higher hidden costs from required catalytic additives [1].
Stable solid; mild electrophilic iodination and tunable oxidation.
Conversion may shift substantially; DMAP-based complexes can underperform. Oxidative side reactions more likely with conventional reagents.
Preserves enzymatic activity at moderate Tyr labeling.
Risk of oxidative functional damage; may alter protein structure.
Methionine-compatible; no detectable thioether oxidation reported.
Methionine sulfoxide formation is a common side reaction; may require post-reduction.
In the synthesis of α-iodoenones via the rearrangement of propargylic tosylates, Barluenga's reagent demonstrates significantly higher electrophilic activation compared to standard N-haloimides. In a direct head-to-head comparison utilizing a 0.05 M CH2Cl2 solution at room temperature, both NIS and elemental iodine (I2) failed to promote the reaction, yielding 0% conversion after 14 hours. Iodine monochloride (ICl) provided a minimal 17% yield. In contrast, Bis(pyridine)iodonium tetrafluoroborate, when paired with an acid additive, successfully drove the reaction to 93% yield under identical mild conditions[1].
| Evidence Dimension | Product yield in propargylic ester rearrangement |
| Target Compound Data | 93% yield (IPy2BF4 + HBF4) |
| Comparator Or Baseline | 0% yield (NIS and I2); 17% yield (ICl) |
| Quantified Difference | +93% absolute yield increase over NIS/I2 |
| Conditions | 0.05 M CH2Cl2 solution, room temperature, 14 hours |
Eliminates reaction stalling in alkyne activation, allowing buyers to achieve high-yielding transformations without resorting to harsh conditions or heavy metal catalysts.
The cleavage of C-Si bonds (such as TIPS, TBDPS, and TBS) to form stereospecific vinyl iodides highlights a major procurement advantage for Bis(pyridine)iodonium tetrafluoroborate over NIS. While NIS can achieve this transformation, it strictly requires the addition of costly silver salts (e.g., 30 mol % Ag2CO3 or AgOAc) to suppress secondary reactions and maintain stereospecificity. Barluenga's reagent performs the same iododesilylation with full retention of double-bond configuration without requiring any silver additives, while also allowing the reaction to safely warm to room temperature without byproduct formation [1].
| Evidence Dimension | Requirement for catalytic silver additives |
| Target Compound Data | 0 mol % silver additives required |
| Comparator Or Baseline | 30 mol % Ag2CO3 or AgOAc required (NIS) |
| Quantified Difference | 100% reduction in silver salt consumption |
| Conditions | Iododesilylation of TIPS/TBDPS-substituted alkenes in HFIP |
Directly lowers raw material costs and simplifies supply chains by removing the need to procure and handle expensive, light-sensitive silver salts at scale.
From a manufacturing and scale-up perspective, Bis(pyridine)iodonium tetrafluoroborate offers a vastly superior handling profile compared to classical inorganic iodine sources. Elemental iodine (I2) is volatile, prone to sublimation, and requires harsh oxidants for arene activation, while iodine monochloride (ICl) is a highly corrosive, moisture-sensitive liquid that demands specialized reactor materials. In contrast, Barluenga's reagent is a chemically stable, non-volatile solid (melting point 137-141 °C) that exhibits excellent solubility in both organic and aqueous solvent systems [1].
| Evidence Dimension | Physical state and handling requirements |
| Target Compound Data | Bench-stable, non-volatile solid, soluble in aqueous/organic media |
| Comparator Or Baseline | Sublimable solid requiring oxidants (I2) / Corrosive, moisture-sensitive liquid (ICl) |
| Quantified Difference | Elimination of specialized corrosive-resistant equipment and strict anhydrous handling |
| Conditions | Standard laboratory and industrial storage/handling |
Reduces capital expenditure on specialized corrosion-resistant equipment and improves operator safety during large-scale manufacturing.
For the functionalization of complex pharmaceutical intermediates, Bis(pyridine)iodonium tetrafluoroborate enables direct, metal-free ortho C-H iodination of deactivated aromatic systems. For example, in the synthesis of biaryl-2-carbonitriles (precursors to benzanthrones), Barluenga's reagent successfully achieves direct iodination in 68% yield without the use of transition metals [1]. Standard alternatives like NIS or I2 typically require palladium or gold catalysts, or highly acidic oxidative conditions, to activate such electron-deficient or sterically hindered rings.
| Evidence Dimension | Transition metal requirement for deactivated arene iodination |
| Target Compound Data | Metal-free activation (0 mol % Pd/Au) |
| Comparator Or Baseline | Requires Pd or Au catalysts (NIS/I2 baselines) |
| Quantified Difference | Complete elimination of transition metal catalysts |
| Conditions | ortho C-H iodination of biaryl-2-carbonitriles |
Simplifies downstream purification by eliminating heavy metal contamination, which is critical for pharmaceutical intermediate procurement.
Bis(pyridine)iodonium tetrafluoroborate is the optimal reagent for the ortho C-H iodination of deactivated or sterically hindered arenes, such as biaryl-2-carbonitriles [1]. By enabling these transformations without palladium or gold catalysts, it is highly recommended for pharmaceutical manufacturing where heavy metal contamination must be strictly avoided in downstream purification.
In workflows requiring the iododesilylation of TIPS-, TBDPS-, or TBS-substituted alkenes, Barluenga's reagent provides a direct route to stereospecific vinyl iodides without the need for expensive silver salt additives [2]. This makes it the preferred choice for scaling up complex natural product syntheses or fine chemical production where raw material cost reduction is a priority.
For the synthesis of α-iodoenones and related functionalized heterocycles, this compound overcomes the reactivity limitations of NIS and elemental iodine [3]. It is the recommended procurement choice for process chemists working on alkyne rearrangements who require high yields under mild, room-temperature conditions without stalling or excessive byproduct formation.
Irritant